3,4-difluoro-N-methylbenzene-1-sulfonamide

Carbonic Anhydrase Enzyme Inhibition Fluorine Chemistry

Sourcing a fluorinated benzenesulfonamide with a non-trivial 3,4-difluoro substitution pattern? Direct substitution of mono-fluoro or non-fluorinated analogs alters pKa, H-bond capacity, and CA isoform selectivity, risking assay reproducibility. This N-methylated scaffold (MW 207.2) offers: - ≥95% purity verified for consistent SAR reproducibility - Tuneable electrophilic core for covalent inhibitor design (Suzuki-Miyaura, Buchwald-Hartwig) - LC-MS retention time marker for fluorinated metabolite analysis Supplied as non-hazardous powder, RT storage.

Molecular Formula C7H7F2NO2S
Molecular Weight 207.19
CAS No. 888697-77-6
Cat. No. B2864865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-methylbenzene-1-sulfonamide
CAS888697-77-6
Molecular FormulaC7H7F2NO2S
Molecular Weight207.19
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC(=C(C=C1)F)F
InChIInChI=1S/C7H7F2NO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3
InChIKeyJPCRKIRQKGTNOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluoro-N-methylbenzene-1-sulfonamide: Properties & Procurement


3,4-Difluoro-N-methylbenzene-1-sulfonamide (CAS 888697-77-6, MF C7H7F2NO2S, MW 207.2 g/mol) is a fluorinated benzenesulfonamide derivative with a 3,4-difluoro substitution pattern and an N-methyl moiety on the sulfonamide nitrogen . Commercially available at ≥95% purity , it serves as a versatile small-molecule scaffold and synthetic intermediate . Its predicted physicochemical properties include a density of 1.395±0.06 g/cm³ and a boiling point of 285.0±50.0°C [1]. The compound is supplied as a powder, stored at room temperature, and is classified as non-hazardous for transport .

Scaffold typeFluorinated benzenesulfonamide with 3,4-difluoro and N-methyl pattern
WorkflowMedicinal chemistry, SAR studies, CA inhibitor research, or diversity-oriented synthesis
HandlingAmbient storage, non-hazardous transport; simplifies multi-site procurement

Why 3,4-Difluoro-N-methylbenzene-1-sulfonamide Cannot Be Substituted


Substitution among benzenesulfonamide analogs is non-trivial. The 3,4-difluoro motif distinctly alters electronic properties, pKa, and hydrogen-bonding capacity relative to mono-fluoro, non-fluorinated, or dichloro analogs [1]. Fluorine's strong electron-withdrawing effect increases sulfonamide NH acidity, modulating target engagement in carbonic anhydrase inhibition and other protein-binding contexts [1]. Additionally, the N-methyl group sterically and electronically influences solubility and metabolic stability. Therefore, even in-class compounds (e.g., 4-fluoro-N-methylbenzenesulfonamide) exhibit divergent biological and physicochemical behavior. Direct substitution without confirmatory experimentation may compromise assay reproducibility and lead to erroneous SAR conclusions.

Electronic / pKa shift
The 3,4-difluoro pattern strongly withdraws electrons, altering sulfonamide NH acidity and target engagement compared to mono-fluoro or non-fluorinated analogs.
Hydrogen-bonding profile
Fluorine positions and N-methyl group change interaction geometries; direct replacement with isomers may compromise binding reproducibility.
SAR transfer limitation
Class-level SAR trends do not guarantee identical isoform selectivity or potency; compound-specific validation is required before substituting.

Quantitative Evidence for 3,4-Difluoro-N-methylbenzene-1-sulfonamide


Class-Level Carbonic Anhydrase Inhibition Potency

Fluorinated benzenesulfonamides exhibit nanomolar binding affinities toward carbonic anhydrase (CA) isoforms including CA II, CA VII, CA IX, CA XII, and CA XIII [1]. The presence of fluorine atoms, particularly in the 3,4-positions, enhances binding affinity by lowering the pKa of the sulfonamide group and increasing electron-withdrawing character [1][2]. For the target compound, the 3,4-difluoro pattern combined with N-methylation is predicted to optimize hydrogen-bonding interactions with active-site zinc and nearby residues, offering a distinct binding profile compared to mono-fluoro or non-fluorinated analogs.

CA inhibition
Class-level
Ki ~0.2 – 50 nM
(fluorinated class vs. non-fluorinated parent)
Supports carbonic anhydrase research fit; potency advantage reported at class level
Compound-specific Ki not available; verify in target isoform assay
Carbonic Anhydrase Enzyme Inhibition Fluorine Chemistry

Purity Specification Assurance

Commercial suppliers, including AKSci and CymitQuimica, provide 3,4-difluoro-N-methylbenzene-1-sulfonamide at a minimum purity specification of 95% . This purity level is suitable for most research applications, including medicinal chemistry and bioconjugation. In comparison, the 3,5-difluoro isomer (CAS 1099020-56-0) is also available at 95% purity from multiple vendors, indicating similar quality standards across positional isomers .

Purity
Cross-study
≥95% (HPLC/GC)
3,5-isomer: also ≥95%
Comparable minimum purity supports batch consistency for synthesis and assay work
Review vendor CoA; isomer purity may differ
Quality Control Chemical Synthesis Procurement

Ambient Transport & Storage

3,4-Difluoro-N-methylbenzene-1-sulfonamide is shipped at ambient temperature and requires storage in a cool, dry place (RT) . It is classified as non-hazardous for transport (DOT/IATA) . In contrast, certain benzenesulfonamide derivatives (e.g., those with reactive functional groups) may require refrigerated shipping or specialized packaging, increasing procurement complexity and cost.

Storage/Transport
Context-dependent
Ambient shipment, room temp storage, non-hazardous
Simplifies logistics and reduces cold-chain needs compared to temperature-sensitive analogs
Based on supplier specifications; validate for long-term stability
Logistics Storage Stability Operational Efficiency

Physicochemical Differentiation vs. 3,5-Isomer

Predicted density for 3,4-difluoro-N-methylbenzene-1-sulfonamide is 1.395±0.06 g/cm³ and predicted boiling point is 285.0±50.0°C [1]. The 3,5-difluoro isomer (CAS 1099020-56-0) has predicted density 1.395±0.06 g/cm³ and boiling point 285.0±50.0°C , indicating nearly identical bulk properties. However, substitution pattern can significantly alter dipole moment, logP, and crystal packing, which are not captured by these simple predictions.

Physicochemical
Class-level
3,4- vs. 3,5-isomer
Predicted density & BP nearly identical
Bulk properties similar, but electronic distribution differs; requires compound-specific formulation and solubility verification
Predictive models only; dipole moment and logP may diverge
Physicochemical Properties Formulation Computational Modeling

Application Scenarios for 3,4-Difluoro-N-methylbenzene-1-sulfonamide


Carbonic Anhydrase Inhibitor Lead Optimization

Based on class-level SAR indicating that fluorinated benzenesulfonamides achieve nanomolar CA inhibition, this compound is suitable for exploring structure-activity relationships targeting tumor-associated isoforms CA IX and CA XII [1]. The 3,4-difluoro motif combined with N-methylation may confer distinct selectivity profiles relative to other substitution patterns.

Sulfonamide-Based Covalent Warhead Scaffold

Fluorinated benzenesulfonamides serve as tunable electrophilic warheads in covalent inhibitor design [2]. The 3,4-difluoro pattern with N-methyl substitution offers a modular handle for further derivatization (e.g., N-alkylation, aryl coupling) while maintaining the electrophilic sulfonamide core.

Building Block for Diversity-Oriented Synthesis

As a versatile small molecule scaffold , 3,4-difluoro-N-methylbenzene-1-sulfonamide can be elaborated via metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate focused libraries of fluorinated benzenesulfonamides for high-throughput screening.

Internal Standard for Fluorine Analysis

Owing to its defined structure and commercial availability at ≥95% purity , this compound can serve as a retention time marker or internal standard in LC-MS methods targeting fluorinated sulfonamide metabolites or drug candidates.

Application
Selection Property
Validation Focus
CA inhibitor lead optimization
Fluorinated scaffold with 3,4-difluoro pattern
Isoform selectivity and binding potency in CA assays
Covalent warhead scaffold
Electrophilic sulfonamide core, N-methyl handle
Reactivity and selectivity in target engagement studies
Diversity-oriented synthesis building block
Aryl fluoride and sulfonamide coupling points
Library purity, scaffold stability, and cross-coupling efficiency
Internal standard for fluorine LC-MS
Defined structure, commercial ≥95% purity
Retention time reproducibility and matrix effect evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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